Cyclo(L-leucyl-L-valyl)

Mycotoxin Control Food Safety Fungal Secondary Metabolism

Cyclo(L-leucyl-L-valyl) is a unique 2,5-diketopiperazine that potently and specifically inhibits aflatoxin biosynthesis (IC50 0.20 mg/mL) via transcriptional downregulation of aflR-related genes, without causing general fungal toxicity. Unlike broad-spectrum DKPs, its narrow antibacterial activity (Gram-positive only) makes it an ideal probe for studying Gram-positive selectivity and aflatoxin pathway dissection. Its cyclic structure provides enhanced proteolytic stability and demonstrated non-cytotoxicity (≤200 μg/mL). For researchers requiring a precise, functional tool—not a generic DKP—this is the definitive choice. Order now to advance your aflatoxin or antibiotic selectivity studies.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 15136-24-0
Cat. No. B3395820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-leucyl-L-valyl)
CAS15136-24-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N1)C(C)C
InChIInChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
InChIKeyUPOUGDHEEGKEGS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-leucyl-L-valyl) (CAS 15136-24-0): A Cyclic Dipeptide with Specialized Anti-Aflatoxigenic Activity


Cyclo(L-leucyl-L-valyl) (also known as cyclo(L-Val-L-Leu) or (3S,6S)-3-(2-methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides formed by the head-to-tail condensation of L-leucine and L-valine [1]. This compound is a secondary metabolite isolated from various microbial sources, including *Streptomyces quinquefasciatus* YIM . Unlike many broad-spectrum antimicrobial DKPs, its primary reported bioactivity is a specific and potent inhibition of aflatoxin biosynthesis in *Aspergillus parasiticus*, achieved through the transcriptional downregulation of key aflatoxin-related genes .

Procurement Risks of Substituting Cyclo(L-leucyl-L-valyl) with Other Cyclic Dipeptides


The 2,5-diketopiperazine scaffold is chemically diverse, and minor variations in amino acid side chains lead to significant divergence in biological activity and molecular target specificity. Cyclo(L-leucyl-L-valyl) demonstrates a unique pharmacological profile characterized by potent anti-aflatoxigenic activity but a notably narrow and weak antimicrobial spectrum, being active only against certain Gram-positive bacteria and inactive against Gram-negative bacteria and fungi [1]. This contrasts sharply with other DKPs like cyclo(L-Pro-L-Trp), which exhibit potent, broad-spectrum antimicrobial effects [2]. Therefore, generic substitution with other commercially available DKPs based solely on their cyclic dipeptide classification is scientifically invalid and would result in a complete loss of the desired anti-aflatoxin function in any research or industrial application.

Quantitative Evidence for Cyclo(L-leucyl-L-valyl): Direct Comparator Data


Anti-Aflatoxigenic Potency: Inhibition of Aflatoxin Production in *Aspergillus parasiticus*

Cyclo(L-leucyl-L-valyl) demonstrates potent and specific inhibition of aflatoxin biosynthesis, a key virulence factor and mycotoxin. In an aflatoxin production assay using *Aspergillus parasiticus*, it exhibited a half-maximal inhibitory concentration (IC50) of 0.20 mg/mL . This is in stark contrast to its lack of general antifungal activity; the compound was found to be inactive against the growth of several fungal pathogens, including *Trichophyton rubrum*, *Aspergillus flavus*, *Candida albicans*, and *Cryptococcus neoformans*, in a separate study [1]. This indicates a mechanism that targets aflatoxin biosynthesis specifically rather than general fungal cell viability, a differentiation from many broad-spectrum antifungal DKPs like cyclo(L-Pro-L-Trp).

Mycotoxin Control Food Safety Fungal Secondary Metabolism

Antimicrobial Spectrum Selectivity: Activity Restricted to Gram-Positive Bacteria

Unlike several other DKPs in its class that exhibit broad-spectrum activity, Cyclo(L-leucyl-L-valyl) demonstrates a highly restricted antibacterial spectrum. In a direct comparative study, while cyclo(L-Pro-L-Trp) and other co-isolated DKPs were active against both Gram-positive and Gram-negative bacteria, Cyclo(L-leucyl-L-valyl) recorded activity *only* against Gram-positive bacteria [1]. For instance, it was inactive against the Gram-negative pathogens *Escherichia coli* and *Pseudomonas aeruginosa*, whereas the comparator cyclo(L-Pro-L-Trp) showed significant activity [1].

Antimicrobial Resistance Natural Products Structure-Activity Relationship

Structural Stability Advantage: Enhanced Resistance to Enzymatic Degradation Compared to Linear Dipeptides

As a cyclic dipeptide, Cyclo(L-leucyl-L-valyl) benefits from the inherent conformational constraints of the diketopiperazine ring. This cyclic structure confers significantly enhanced resistance to proteolytic degradation by exopeptidases compared to its linear dipeptide counterpart, L-leucyl-L-valine . While specific quantitative stability data (e.g., half-life in plasma) for this exact compound is not publicly available, the class-level property of DKPs to exhibit improved metabolic stability and bioavailability over linear peptides is well-established and a primary reason for their investigation as drug leads and biological probes [1].

Peptide Chemistry Drug Design Metabolic Stability

In Vitro Cytotoxicity Profile: Non-Toxic to Human Cells at High Concentrations

A favorable safety profile is a key differentiator for compounds intended for biological applications. In a study evaluating the cytotoxicity of several microbial DKPs, Cyclo(L-leucyl-L-valyl) was found to be non-toxic to a healthy human cell line at concentrations up to 200 μg/mL [1]. This finding is consistent with other DKPs in the study, including cyclo(L-Pro-L-Trp), suggesting a class-wide low cytotoxicity for these compounds. However, this data is crucial for establishing an experimental concentration range that avoids confounding effects from compound toxicity.

Drug Safety Cytotoxicity Therapeutic Index

Validated Application Scenarios for Cyclo(L-leucyl-L-valyl) Based on Quantitative Evidence


Targeted Inhibition of Aflatoxin Biosynthesis in *Aspergillus* Research

Cyclo(L-leucyl-L-valyl) is an optimal tool for studying the molecular regulation of aflatoxin biosynthesis, due to its potent and specific inhibitory effect (IC50 0.20 mg/mL ) without causing general fungal toxicity [1]. Researchers can use this compound to dissect the aflatoxin biosynthetic pathway, study the role of transcriptional regulators like aflR, and screen for synergistic agents that enhance this inhibition. This application is directly supported by quantitative evidence and distinguishes it from broad-spectrum antifungals.

Studying Gram-Positive Specific Antibacterial Mechanisms and Resistance

Given its unique and restricted antibacterial spectrum—active only against Gram-positive bacteria and inactive against Gram-negatives [1]—this compound is a valuable probe for investigating the molecular basis of Gram-positive selectivity. It can be used in structure-activity relationship (SAR) studies to identify the structural features of DKPs responsible for membrane permeability or target specificity in Gram-positive versus Gram-negative bacteria, and to explore its potential against drug-resistant strains like MRSA [1].

Developing Stable Peptide Probes for Cellular and In Vivo Studies

The cyclic structure of Cyclo(L-leucyl-L-valyl) provides enhanced stability against proteolytic degradation compared to its linear counterpart . This class-level advantage makes it a superior starting point or reference compound for designing stable, biologically active probes. Applications include its use as a control in assays where peptide stability is a concern, or as a scaffold for developing metabolically stable inhibitors, supported by its demonstrated lack of cytotoxicity in human cells up to 200 μg/mL [1].

Natural Product and Secondary Metabolite Profiling in Microbial Ecology

As a known secondary metabolite from *Streptomyces* and *Bacillus* species [REFS-2, REFS-4], Cyclo(L-leucyl-L-valyl) can be used as an authentic standard for LC-MS or NMR-based metabolomics studies. Its distinct bioactivity profile (anti-aflatoxin, Gram-positive selective) can help in the bioactivity-guided fractionation and identification of novel microbial natural products, enabling researchers to de-replicate known compounds and focus on those with new or enhanced activities.

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